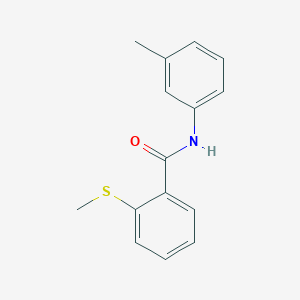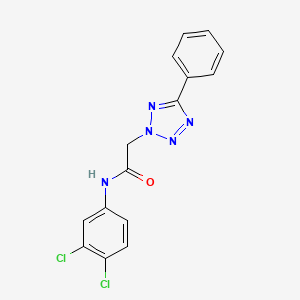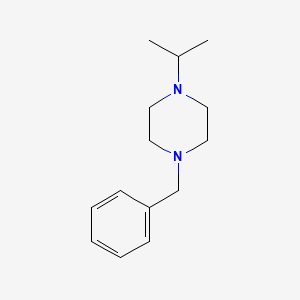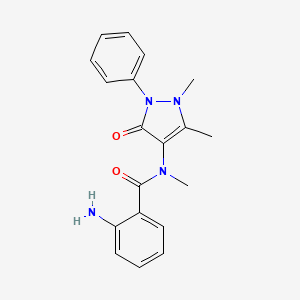![molecular formula C17H12BrN3O2S B5876565 1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5876565.png)
1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a compound that has been synthesized and studied for its potential applications in scientific research. This compound is known to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves the formation of a complex with reactive oxygen species. This complex exhibits fluorescence, allowing for the detection and imaging of these species in living cells. The precise mechanism of this interaction is still under investigation.
Biochemical and Physiological Effects
1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been found to exhibit interesting biochemical and physiological effects. Specifically, this compound has been found to selectively detect and image reactive oxygen species in living cells. This property makes it a promising candidate for further investigation in the field of oxidative stress and related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments include its high sensitivity and selectivity for reactive oxygen species, as well as its ease of use as a fluorescent probe. However, limitations include the need for specialized equipment and expertise to perform these experiments, as well as the potential for interference from other cellular components.
Orientations Futures
There are many potential future directions for the study of 1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone. These include:
1. Further investigation of the mechanism of action of this compound, including the precise interactions between the probe and reactive oxygen species.
2. Development of new applications for this compound in the study of oxidative stress and related diseases.
3. Optimization of the synthesis method for improved yield and purity.
4. Investigation of the potential for this compound to be used in vivo for imaging of reactive oxygen species.
5. Study of the potential toxicity and safety of this compound for use in scientific research.
Conclusion
1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a compound that has been synthesized and studied for its potential applications in scientific research. This compound exhibits interesting biochemical and physiological effects, making it a promising candidate for further investigation. With continued research, this compound may have important implications for the study of oxidative stress and related diseases.
Méthodes De Synthèse
The synthesis of 1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 1,3-benzodioxole-5-carbaldehyde with 4-(4-bromophenyl)-1,3-thiazol-2-amine in the presence of a suitable catalyst. This method has been optimized for high yield and purity, making it a reliable approach for the preparation of this compound.
Applications De Recherche Scientifique
1,3-benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in scientific research. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further investigation. Specifically, this compound has been studied for its potential as a fluorescent probe for detecting and imaging reactive oxygen species in living cells.
Propriétés
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-4-(4-bromophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O2S/c18-13-4-2-12(3-5-13)14-9-24-17(20-14)21-19-8-11-1-6-15-16(7-11)23-10-22-15/h1-9H,10H2,(H,20,21)/b19-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPICWHEPQLHMF-UFWORHAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxole-5-carbaldehyde [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)


![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)


![N-{[(2,3-dimethylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5876513.png)





